methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAYENIPKPKKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, also known as L(+)-histidine methyl ester dihydrochloride, is a compound with significant biological activity due to its unique structural features. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₂Cl₂N₃O₂
- Molecular Weight : 205.64 g/mol
- CAS Number : 7389-87-9
- IUPAC Name : Methyl (2R)-2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride
The compound features an imidazole ring, which is crucial for its biological interactions. Its structure allows it to act as a building block for various bioactive molecules and pharmaceuticals .
Biological Activity
This compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have indicated that compounds with similar imidazole structures possess antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria .
- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cells. For instance, derivatives of imidazole have been tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity .
- Immune Modulation : As a histidine derivative, this compound may play a role in modulating immune responses by influencing the PD-1/PD-L1 pathway, which is significant in cancer immunotherapy .
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Direct Amination : Involves the reaction of methyl esters with imidazole derivatives under acidic conditions.
- Carbonyl Chemistry : Utilizes carbonyl compounds to form the imidazole ring before introducing the amino acid moiety.
Comparative Analysis with Similar Compounds
The following table outlines the structural features and unique aspects of this compound compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate | Chiral center at the propanoate moiety | Enantiomeric form may exhibit different activity |
| Methyl imidazole | Simple imidazole structure | Lacks the amino acid side chain |
| Histidine | Natural amino acid | Contains both amino and imidazole functionalities |
This comparison highlights how this compound combines features from both simple and complex structures, leading to diverse biological activities.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of methyl 2-amino compounds exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .
- Cytotoxicity Against Cancer Cells : Research showed that certain derivatives reduced cell viability in cancer cell lines by over 50%, suggesting potential as anticancer agents .
- Immunotherapy Applications : Investigations into the PD-L1/PD-1 interaction revealed that modifications of this compound could enhance its effectiveness as an immune checkpoint inhibitor .
Scientific Research Applications
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is a chemical compound derived from histidine, an essential amino acid, and contains an imidazole ring. It is used in biochemical research with applications in chemistry, biology, and medicine. The compound's unique structure and properties contribute to its diverse applications, particularly in scientific research.
Scientific Research Applications
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride is a building block for chemical synthesis and pharmaceutical research and development.
General Information:
- Molecular Formula:
- Molecular Weight: 205.64 g/mol
- CAS Number: 32381-17-2
Applications in Chemistry
The compound is used as a building block in various chemical syntheses. The esterified form enhances its stability and solubility compared to histidine, making it useful in chemical reactions where histidine alone is not feasible. The imidazole ring can coordinate with metal ions, which is crucial for enzyme catalysis, and the amino group can form hydrogen bonds, influencing biochemical pathways.
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride exhibits antimicrobial properties, making it a candidate for antimicrobial therapies. The imidazole ring interacts with bacterial enzymes, potentially inhibiting their function. It has shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases, protecting neuronal cells from oxidative stress and apoptosis, possibly through its antioxidant properties. Studies have explored the antiviral properties of related compounds, with in vitro assays demonstrating the potential to inhibit viral replication in cultured cells, indicating a potential role in antiviral drug development.
Pharmaceutical Research and Development
The compound's structural characteristics facilitate interactions with biological targets, making it valuable in pharmaceutical research and development.
Corrosion Inhibition
Some studies suggest its potential as a corrosion inhibitor for mild steel, showcasing significant inhibition efficiency in acidic environments, suggesting potential antioxidant properties beneficial in various biochemical applications.
Disclaimer for in vitro Research Products
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Appearance : Off-white to white crystalline solid
- Melting Point : 197 °C
- Storage : Hygroscopic; requires inert atmosphere at room temperature
- Optical Activity : [α]D = -9.0° (C=2, H₂O)
Applications :
Used as a chiral building block in peptide synthesis and pharmaceutical research due to its imidazole moiety, which plays a role in metal coordination and hydrogen bonding .
Comparison with Structural Analogs
Positional Isomers: Imidazole Substitution Variation
Compound: Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride
- CAS No.: 1607247-41-5
- Molecular Formula : C₇H₁₃Cl₂N₃O₂
- Key Difference : The imidazole ring is substituted at the 1-position instead of the 4-position.
- Implications : Altered electronic distribution and hydrogen-bonding capacity may affect interactions with biological targets (e.g., enzymes or receptors) .
Substituted Imidazole Derivatives
Compound: (S)-Methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride
- CAS No.: 4216-91-5
- Molecular Formula : C₈H₁₅Cl₂N₃O₂
- Molecular Weight : 256.13 g/mol
- Key Difference : A methyl group is added to the 1-position of the imidazole ring.
- Implications : Increased hydrophobicity may enhance membrane permeability but reduce solubility. Methylation could also alter metabolic stability .
Heterocycle Replacement: Pyrazole vs. Imidazole
Compound: Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride
- CAS No.: 1260538-76-8
- Molecular Formula : C₉H₁₆Cl₂N₄O₂ (estimated)
- Key Difference : Pyrazole replaces imidazole, with adjacent nitrogen atoms.
- Implications : Pyrazole’s distinct acidity (pKa ~2.5 for pyrazole vs. ~7.0 for imidazole) affects protonation states under physiological conditions, influencing binding affinity and solubility .
Enantiomeric Forms: D vs. L-Histidine Derivatives
Compound : L-Histidine methyl ester dihydrochloride
- CAS No.: 7382-32-7 (example)
- Molecular Formula : C₇H₁₃Cl₂N₃O₂
- Key Difference : L-enantiomer vs. the D-form (target compound).
- Implications: Enantiomers often exhibit divergent biological activities. For instance, L-histidine derivatives are natural amino acid analogs, while D-forms may serve as non-natural substrates in drug design .
Data Tables
Table 1: Structural and Physical Comparison
Research Implications
- Positional Isomerism : The 4-yl substitution in the target compound may optimize binding to histidine-recognizing enzymes compared to 1-yl analogs .
- Methylation Effects : Methylated derivatives (e.g., 1-methylimidazole) could enhance stability against oxidative degradation in drug formulations .
- Enantiomer Specificity : D-forms are less common in nature but valuable in designing protease-resistant peptides .
Q & A
Q. What are the standard synthetic routes for methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound is typically synthesized via esterification of histidine derivatives followed by dihydrochloride salt formation. Key steps include:
- Protection of the imidazole nitrogen using Boc or Fmoc groups to prevent side reactions .
- Esterification under mild acidic conditions (e.g., methanol/HCl) to avoid racemization .
- Purification via recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt.
- Optimization : Adjust reaction temperature (20–25°C) and stoichiometry (1:1.2 molar ratio of histidine derivative to methylating agent) to maximize yield (>80%) .
Q. What analytical techniques are most reliable for characterizing the compound’s structural and chiral purity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the ester group (δ 3.7–3.9 ppm for methoxy protons) and imidazole ring protons (δ 7.1–7.5 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z corresponding to [M+H] and chloride adducts .
- Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Storage : Keep in airtight glass containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts) during structural characterization?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
- Isotopic Labeling : Introduce -labels to track imidazole ring proton environments and validate assignments .
- Multi-Technique Cross-Validation : Correlate NMR data with X-ray crystallography (if single crystals are obtainable) .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples in buffers (pH 2–9) at 40°C for 4 weeks, then quantify degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at 25°C based on high-temperature degradation rates .
- Mass Spectrometry : Identify degradation products (e.g., hydrolyzed carboxylic acid derivatives) using high-resolution LC-MS .
Q. How can researchers design experiments to investigate the compound’s potential role in modulating histidine-dependent enzymatic pathways?
- Methodological Answer :
- Enzyme Inhibition Assays : Use histidine decarboxylase or histamine methyltransferase in vitro assays with varying substrate concentrations (0.1–10 mM) and monitor activity via spectrophotometry (e.g., NADH oxidation at 340 nm) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () between the compound and target enzymes .
- Mutagenesis Studies : Compare wild-type and histidine-binding-site mutants (e.g., His → Ala substitutions) to assess specificity .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting data in studies of the compound’s solubility across different solvent systems?
- Methodological Answer :
- Standardized Protocols : Replicate experiments using USP-grade solvents and controlled humidity (<30% RH) .
- Solubility Parameters : Calculate Hansen solubility parameters to rationalize discrepancies (e.g., polar vs. nonpolar solvents) .
- Peer Validation : Collaborate with independent labs to verify results using identical lot numbers of the compound .
Q. What experimental frameworks can reconcile inconsistencies in biological activity observed in cell-based vs. in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to correlate in vitro IC with in vivo efficacy .
- Metabolite Screening : Identify species-specific metabolites (e.g., murine vs. human liver microsomes) that may alter activity .
- Dose-Response Modeling : Use Hill coefficients to assess efficacy thresholds and adjust dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
